An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, molecular structure, spectroscopic characteristics, and chemical reactivity. By elucidating the fundamental chemical nature of this pyrazolinone derivative, this guide aims to facilitate its application in novel research and development endeavors.
Introduction: The Pyrazolinone Scaffold
Pyrazolin-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The versatility of the pyrazolinone ring system, allowing for substitutions at various positions, has led to its prevalence in pharmaceuticals, agrochemicals, and dyes.
The subject of this guide, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, incorporates several key features that modulate its chemical behavior. The ethoxy group at the 3-position and the 4-nitrophenyl substituent at the 1-position significantly influence the electronic distribution within the pyrazolinone core, thereby dictating its reactivity and potential applications. The presence of the nitro group, a strong electron-withdrawing group, is particularly noteworthy for its impact on the molecule's electrophilicity and its potential as a precursor for further chemical transformations.
Molecular Structure and Tautomerism
The molecular structure of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is presented below.
Caption: Molecular Structure of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.
A critical aspect of pyrazolin-5-one chemistry is the phenomenon of tautomerism. These compounds can exist in three principal tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the nature of the substituents and the solvent.[1] For 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, the presence of the ethoxy group at the C3 position significantly favors the illustrated keto (CH) form. Theoretical calculations and experimental data on analogous 1-aryl-substituted pyrazolin-5-ones suggest that the CH form is generally the most stable.[1]
Caption: Tautomeric forms of pyrazolin-5-ones.
Synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one
The synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is typically achieved through a condensation reaction between a β-ketoester and a substituted hydrazine. A representative and adaptable synthetic protocol is outlined below.
General Synthetic Pathway
The core reaction involves the cyclization of diethyl malonate with 4-nitrophenylhydrazine. The ethoxy group is introduced via the choice of the starting β-ketoester, in this case, a malonic ester derivative.
Caption: General synthetic pathway.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related pyrazolone derivatives.
Materials:
-
Diethyl malonate
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4-Nitrophenylhydrazine
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Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1 equivalent) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.
Physicochemical Properties
The physicochemical properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one are summarized in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.22 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water. |
| Melting Point | Not experimentally determined in the reviewed literature, but expected to be in the range of other substituted pyrazolones (150-250 °C). |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts for the target compound are based on data from structurally similar 1-(nitrophenyl)-pyrazole derivatives.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (ethoxy) | ~ 4.2 - 4.5 | Quartet (q) |
| -CH₃ (ethoxy) | ~ 1.3 - 1.5 | Triplet (t) |
| -CH₂- (pyrazolinone ring) | ~ 3.5 - 3.8 | Singlet (s) |
| Aromatic-H (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet (d) |
| Aromatic-H (meta to -NO₂) | ~ 7.8 - 8.0 | Doublet (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~ 14 - 16 |
| -CH₂- (ethoxy) | ~ 60 - 63 |
| -CH₂- (pyrazolinone ring) | ~ 40 - 45 |
| C=O (pyrazolinone ring) | ~ 170 - 175 |
| C-ethoxy (pyrazolinone ring) | ~ 160 - 165 |
| C-N (pyrazolinone ring) | ~ 90 - 95 |
| Aromatic C-NO₂ | ~ 145 - 148 |
| Aromatic C-N | ~ 142 - 145 |
| Aromatic CH (ortho to -NO₂) | ~ 125 - 128 |
| Aromatic CH (meta to -NO₂) | ~ 118 - 122 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are predicted based on the functional groups in 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-O (nitro group, asymmetric stretch) | ~ 1500 - 1550 | Strong |
| N-O (nitro group, symmetric stretch) | ~ 1330 - 1370 | Strong |
| C=O (amide carbonyl) | ~ 1680 - 1720 | Strong |
| C=N (pyrazolinone ring) | ~ 1590 - 1620 | Medium |
| C-O-C (ether stretch) | ~ 1050 - 1150 | Strong |
| C-H (aromatic) | ~ 3000 - 3100 | Medium |
| C-H (aliphatic) | ~ 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of N-aryl pyrazolinones with a nitro group is expected to follow characteristic pathways.[4][5]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 249. Key fragmentation pathways would likely involve:
-
Loss of the nitro group: [M - NO₂]⁺ at m/z 203.
-
Cleavage of the ethoxy group: Loss of an ethyl radical ([M - C₂H₅]⁺ at m/z 220) or ethylene ([M - C₂H₄]⁺ at m/z 221).
-
Fragmentation of the pyrazolinone ring: This can lead to a variety of smaller fragments, including the 4-nitrophenyl cation at m/z 122.
Caption: Predicted major fragmentation pathways.
Chemical Reactivity
The chemical reactivity of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is governed by the interplay of its functional groups.
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The Pyrazolinone Ring: The methylene group at the C4 position is acidic and can be deprotonated by a base, allowing for various electrophilic substitution reactions such as alkylation, acylation, and condensation with aldehydes and ketones.
-
The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a wide range of possibilities for further derivatization, including diazotization and coupling reactions, or the formation of amides and sulfonamides. This makes the title compound a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
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The Ethoxy Group: The ethoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic or basic conditions.
Potential Applications
Derivatives of pyrazolin-5-one are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-nitrophenyl moiety in 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one suggests potential for applications in medicinal chemistry, as the nitro group can be a key pharmacophore or a handle for further molecular modifications. Furthermore, the conjugated system and the presence of donor and acceptor groups suggest potential applications in the field of materials science, particularly in the development of dyes and nonlinear optical materials.
Conclusion
3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a multifaceted heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure offers multiple sites for chemical modification. The spectroscopic and physicochemical properties detailed in this guide provide a foundational understanding for researchers working with this molecule. The potential for derivatization, particularly through reactions involving the active methylene group and the nitro group, positions this compound as a valuable building block for the discovery of new chemical entities with diverse applications. Further experimental investigation is warranted to fully explore the therapeutic and material science potential of this promising pyrazolinone derivative.
References
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Molecules.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). Magnetic Resonance in Chemistry.
- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). IntechOpen.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Deriv
- Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. (n.d.). Turkish Journal of Chemistry.
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.).
- 5-Methyl-1-(4-nitro-phenyl)-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Chemistry – A European Journal.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Mass spectrometric study of some pyrazoline derivatives. (n.d.).
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Molecules.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).
- Mass Spectrometry - Fragmentation P
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal of Chemistry.
- Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry.
- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.
- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (n.d.). Gutenberg Open Science.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances.
- Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit.
- Synthesis of 4-Arylallylidenepyrazolone Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

